molecular formula C26H19ClN2O3S2 B12036390 (3Z)-1-(4-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-(4-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12036390
M. Wt: 507.0 g/mol
InChI Key: VJMPXRLOXDHMSD-FCQUAONHSA-N
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Description

The compound (3Z)-1-(4-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, an indolinone moiety, and benzyl groups substituted with chlorine and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(4-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiazolidinone ring through a cyclization reaction involving a thiourea derivative and a carbonyl compound. The indolinone moiety can be introduced through a condensation reaction with an appropriate indole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (3Z)-1-(4-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of thiazolidinone and indolinone derivatives on biological systems. It may exhibit interesting biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound has potential as a lead compound for the development of new drugs. Its unique structure and potential biological activities make it a promising candidate for further investigation in drug discovery.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart interesting physical or chemical properties to materials, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of (3Z)-1-(4-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets such as enzymes or receptors. The thiazolidinone and indolinone moieties may interact with these targets, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3Z)-1-(4-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: Similar compounds include other thiazolidinone and indolinone derivatives with different substituents on the benzyl groups.

    Thiazolidinone derivatives: Compounds with different substituents on the thiazolidinone ring.

    Indolinone derivatives: Compounds with different substituents on the indolinone moiety.

Uniqueness

The uniqueness of this compound lies in its combination of thiazolidinone and indolinone moieties, as well as the specific substituents on the benzyl groups. This unique structure may impart distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C26H19ClN2O3S2

Molecular Weight

507.0 g/mol

IUPAC Name

(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H19ClN2O3S2/c1-32-19-12-8-17(9-13-19)15-29-25(31)23(34-26(29)33)22-20-4-2-3-5-21(20)28(24(22)30)14-16-6-10-18(27)11-7-16/h2-13H,14-15H2,1H3/b23-22-

InChI Key

VJMPXRLOXDHMSD-FCQUAONHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)SC2=S

Origin of Product

United States

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